2-(4-tert-butylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide is an organic compound with a complex structure that includes a tert-butylphenoxy group and a diethylsulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylphenol, which is then reacted with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid. This intermediate is then coupled with 4-(diethylsulfamoyl)aniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenoxy and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy and sulfonamide derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)propanoic acid: Shares the tert-butylphenoxy group but differs in the acetamide structure.
2-tert-Butyl-4-methoxyphenol: Contains a similar tert-butyl group but has a methoxy group instead of the phenoxy and sulfonamide groups.
Uniqueness
2-(4-tert-butylphenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide is unique due to its combination of the tert-butylphenoxy and diethylsulfamoylphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H30N2O4S |
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Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C22H30N2O4S/c1-6-24(7-2)29(26,27)20-14-10-18(11-15-20)23-21(25)16-28-19-12-8-17(9-13-19)22(3,4)5/h8-15H,6-7,16H2,1-5H3,(H,23,25) |
InChI Key |
ALTQSPSGOOGVCM-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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